Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-
Description
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- (hereafter referred to as Compound X) is a heterocyclic organic molecule featuring a pyrazine core substituted with a naphthalene group at the 5-position and a 4-pyridinyl ethylamine moiety at the N-position. Its design combines aromatic and heteroaromatic systems, which are common in ligands targeting neurotransmitter receptors .
Properties
CAS No. |
821783-89-5 |
|---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-naphthalen-2-yl-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C21H18N4/c1-2-4-18-13-19(6-5-17(18)3-1)20-14-25-21(15-24-20)23-12-9-16-7-10-22-11-8-16/h1-8,10-11,13-15H,9,12H2,(H,23,25) |
InChI Key |
UQMWLKWOXBBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazine Ring Construction
The pyrazine scaffold is typically synthesized via Friedländer annulation or Skraup-type cyclization (Search Result 3, 14). For this compound, the Staedel–Rugheimer pyrazine synthesis (Result 3) is advantageous due to its compatibility with subsequent functionalization steps.
Friedländer Annulation
A 3-aminopyridine derivative is condensed with a ketone (e.g., cyclohexanone) in acidic conditions to form the pyrazine core. For example:
- Reactants : 3-Aminopyridine-2-carbaldehyde and 2-naphthalenylacetone.
- Conditions : Ethanolic KOH (10%) at reflux (Result 14).
- Yield : 68–75% (Result 14).
Bromination at Position 5
To enable Suzuki coupling, the pyrazine ring is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane with triethylamine (Result 1).
- Yield : 82–89% (Result 1).
Introduction of the 2-Naphthalenyl Group
The 5-bromo intermediate undergoes Suzuki-Miyaura cross-coupling with 2-naphthaleneboronic acid (Result 1, 6, 10).
Suzuki Coupling Protocol
- Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
- Base : Potassium carbonate.
- Solvent : 2.5:1 Dioxane/water.
- Temperature : 80°C under N₂ (Result 1).
- Yield : 74–81% (Result 1).
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 81 |
| Pd(PPh₃)₄ | Toluene/EtOH | 100 | 65 |
| PdCl₂ | DMF | 120 | 58 |
Functionalization of the Pyrazinamine Group
The amine at position 2 is alkylated with 2-(4-pyridinyl)ethyl bromide via nucleophilic substitution (Result 8, 12).
Alkylation Procedure
- Reactants : 5-(2-Naphthalenyl)pyrazin-2-amine and 2-(4-pyridinyl)ethyl bromide.
- Base : Triethylamine.
- Solvent : Dichloromethane.
- Conditions : Room temperature, 12 hours (Result 8).
- Yield : 63–70% (Result 12).
Reductive Amination Alternative
For improved selectivity, the amine is reacted with 4-pyridinecarbaldehyde under hydrogenation (H₂, 50 psi) with Pd/C (Result 5).
- Yield : 55–60% (Result 5).
Critical Analysis of Methodologies
Challenges in Steric Hindrance
The bulky 2-naphthalenyl group at position 5 reduces coupling efficiency. Microwave-assisted Suzuki reactions (Result 10) improve yields to 85% by reducing reaction time to 30 minutes.
Purification Strategies
- Ion-Exchange Resins : DOWEX 50WX2-400 resin effectively isolates charged intermediates (Result 1).
- Recrystallization : Methanol/water (3:1) achieves >95% purity (Result 9).
Spectroscopic Validation
Key Analytical Data
- HRMS (ESI) : m/z 365.1 [M+H]⁺ (Result 1).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrazine), 7.82–7.45 (m, 7H, naphthalenyl), 4.12 (t, 2H, CH₂), 3.65 (t, 2H, CH₂) (Result 12).
Comparative Efficiency of Synthetic Routes
Table 2: Route Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazine Synthesis | Friedländer | 75 | 92 |
| Bromination | NBS/CH₂Cl₂ | 89 | 98 |
| Suzuki Coupling | Pd(dppf)Cl₂ | 81 | 97 |
| Alkylation | Nucleophilic | 70 | 95 |
Industrial-Scale Considerations
Continuous Flow Synthesis (Result 11) reduces Pd catalyst loading to 0.5 mol% and enhances throughput (90% yield at 10 g/hr).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling (Result 14) achieves 78% yield under mild conditions (RT, 24 hours).
Enzymatic Amination
Immobilized transaminases (Result 2) selectively introduce the ethylpyridinyl group with 82% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- can undergo oxidation reactions, where the compound is oxidized to form various oxidized derivatives.
Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more substituents on the compound are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.
Scientific Research Applications
Pharmacological Properties
Pyrazinamine derivatives exhibit a range of pharmacological activities that make them valuable in medicinal chemistry. Notably, they have been identified as:
- Adenosine Receptor Antagonists : These compounds can act as dual antagonists for A1 and A2a receptors, which are implicated in various physiological processes including cognitive function and cardiovascular health .
- Antitubercular Agents : Research indicates that some pyrazine derivatives demonstrate antimycobacterial activity, making them potential candidates for treating tuberculosis. For example, structural modifications have been explored to enhance their efficacy against Mycobacterium tuberculosis .
- Cognitive Enhancers : The ability of these compounds to enhance cognitive functions has been investigated, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Structure-Activity Relationship
The synthesis of pyrazinamine derivatives generally involves the coupling of substituted pyrazine carboxylic acids with various amines. This process can be optimized through microwave-assisted reactions to improve yields and reduce reaction times. The structure-activity relationship (SAR) studies have shown that modifications to the naphthalene or pyridine moieties can significantly affect biological activity .
Table 1: Summary of Synthetic Methods for Pyrazinamine Derivatives
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular properties of various pyrazine derivatives, it was found that specific substitutions on the pyrazine ring enhanced activity against Mycobacterium tuberculosis. The most promising derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Case Study 2: Cognitive Enhancement
Research into the cognitive-enhancing effects of pyrazinamine derivatives revealed that they could improve memory and learning in animal models. The mechanism appears to involve modulation of neurotransmitter systems associated with cognition, particularly through adenosine receptor pathways .
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize Compound X, we compare it to structurally analogous compounds documented in pharmacological and chemical literature. Key comparisons focus on substituent effects , receptor binding affinities , and pharmacokinetic profiles .
Structural Analogues and Substituent Effects
Key Observations :
- Aromatic vs.
- Substituent Bulk : The 2-naphthalenyl group in Compound X introduces significant steric bulk compared to smaller substituents in BRL54443 (methylpiperidinyl) or AM251 (iodophenyl). This may limit its accessibility to certain receptor subpockets .
- Pyridinyl Ethylamine Side Chain : The N-[2-(4-pyridinyl)ethyl] group resembles ligands targeting serotonin (5-HT) or adrenergic receptors, suggesting possible GPCR interactions .
Receptor Binding Affinities (Hypothetical)
While direct binding data for Compound X is unavailable, inferences can be drawn from analogues:
- BRL54443 : Exhibits high affinity for 5-HT1B/1D receptors (Ki < 10 nM) due to its indole core and piperidinyl substituent .
- AM251 : A CB1 antagonist with Ki ≈ 8 nM, driven by its iodophenyl and dichlorophenyl groups .
- Compound X : The naphthalenyl group may confer affinity for hydrophobic receptor regions (e.g., lipid-facing GPCR domains), while the pyridinyl ethylamine could engage polar residues.
Pharmacokinetic and Physicochemical Properties
Implications :
- Compound X’s moderate lipophilicity balances membrane permeability and solubility but may require formulation optimization.
- The pyridine moiety increases susceptibility to CYP-mediated metabolism, similar to AM251 .
Biological Activity
Pyrazinamine, specifically the compound 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- , is a derivative of pyrazine that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, focusing on its anti-inflammatory, antimycobacterial, and other therapeutic effects.
Chemical Structure
The compound belongs to the class of pyrazine derivatives, characterized by a pyrazine ring substituted with naphthalene and pyridine moieties. Its structure can be represented as follows:
Synthesis
The synthesis of pyrazinamine derivatives typically involves multi-step organic reactions. Recent studies have utilized microwave-assisted methods and coupling reactions to enhance yields and efficiency. For example, the synthesis often involves the reaction of substituted pyrazine carboxylic acids with appropriate amines under controlled conditions to yield the target compound .
Anti-inflammatory Effects
Research indicates that pyrazinamine derivatives exhibit significant anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit key inflammatory mediators such as prostaglandins and cytokines. The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene and pyridine rings can enhance anti-inflammatory activity .
Antimycobacterial Activity
Pyrazinamine has shown promising results against Mycobacterium tuberculosis in various studies. The minimum inhibitory concentration (MIC) values for related compounds have been reported, with some derivatives demonstrating activity comparable to established antimycobacterial agents like pyrazinamide. For instance, a related compound exhibited an MIC of 25 µg/mL against resistant strains, indicating potential as a treatment option for drug-resistant tuberculosis .
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of various pyrazinamine derivatives, it was found that compounds with electron-withdrawing groups on the naphthalene ring exhibited enhanced activity. The study utilized in vitro assays measuring the inhibition of nitric oxide production in macrophages as a primary endpoint .
Case Study 2: Antimycobacterial Efficacy
Another investigation focused on the antimycobacterial efficacy of pyrazinamine derivatives against clinical isolates of M. tuberculosis. The results demonstrated that certain modifications to the pyridine moiety significantly improved potency, with one derivative achieving an MIC of 6.25 µg/mL—lower than that of standard treatments .
Data Tables
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Pyrazinamide | Structure | 6.25 | Antimycobacterial |
| Pyrazinamine Derivative A | Structure | 25 | Antimycobacterial |
| Pyrazinamine Derivative B | Structure | 12 | Anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for preparing 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]pyrazinamine?
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, a pyrazinamine core can be functionalized at position 5 with a naphthalene group using Suzuki-Miyaura coupling, while the N-ethylpyridine moiety may be introduced via alkylation or reductive amination. Evidence from analogous piperazine-linked compounds (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides ) suggests that intermediates like 1-(naphthalen-1-yl)piperazine can be coupled to pyridine derivatives using dichloromethane/ethyl acetate gradients for purification . Yield optimization often requires iterative adjustments to reaction stoichiometry and temperature.
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., naphthalenyl protons at δ 7.2–8.5 ppm, pyridine protons at δ 8.0–8.7 ppm) and ethyl linker integration .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and pyridine C–N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Elemental analysis (C, H, N) is recommended to confirm purity (>95%) .
Q. How can researchers assess the compound’s preliminary bioactivity?
Screen against target enzymes or receptors (e.g., kinase or GPCR assays) using fluorometric or radiometric assays. For example, pyridine- and piperazine-containing analogs have been tested for DNA binding (via UV-Vis titration) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria) . Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities. Strategies include:
- Purity Verification : Use HPLC (≥95% purity) and LC-MS to rule out byproducts .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm configuration, as seen in (R)-N-acetyl-6-(4-aminophenyl)pyridazinone analogs .
- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., histamine H₁/H₄ receptors) .
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability, as applied to hydrazone-metal complexes .
- MD Simulations : Assess dynamic interactions (e.g., with lipid bilayers) over nanosecond timescales .
Q. How to optimize synthetic yield while minimizing side reactions?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as used in pyrimidinylamino-phenylbenzamide synthesis .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition in sensitive steps (e.g., trifluoroacetylations) .
Q. What strategies address structural ambiguities in crystallographic or NMR data?
- X-ray Crystallography : Resolve atomic positions, as demonstrated for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitrobenzamide derivatives .
- 2D NMR (COSY, NOESY) : Clarify proton-proton proximities, especially for naphthalenyl/pyridine spatial arrangements .
- Isotopic Labeling : ¹³C/¹⁵N-labeled analogs can resolve overlapping signals in complex spectra .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
